Allyl 4-(hydroxymethyl)benzylcarbamate
Description
Fundamental Reactivity and Synthetic Utility of Carbamates
Carbamates are generally stable compounds, a characteristic attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group. nih.gov This stability allows them to be carried through multi-step syntheses. However, they can be selectively cleaved under specific conditions, making them excellent protecting groups for amines. nih.govwikipedia.org
The carbamate (B1207046) moiety can also influence the reactivity of adjacent positions. For instance, it can increase the acidity of α-protons, facilitating the formation of carbanions that can then react with various electrophiles. ukzn.ac.za This has been a key strategy in the functionalization of organic molecules. ukzn.ac.za
The synthesis of carbamates can be achieved through several methods, including the reaction of isocyanates with alcohols, or the trapping of isocyanate intermediates from Curtius rearrangements with alcohols. nih.gov Another common method involves the reaction of an amine with a chloroformate in the presence of a base. orgsyn.org
Strategic Importance of Benzyl (B1604629) and Allyl Moieties in Organic Transformations
The benzyl and allyl groups are frequently employed in organic synthesis due to their unique reactivity, often serving as protecting groups that can be removed under specific and mild conditions.
The benzyl group can be cleaved by hydrogenolysis, a reaction that is typically clean and high-yielding. This makes benzyl carbamates (often abbreviated as Cbz or Z) a popular choice for amine protection in peptide synthesis and other complex molecule constructions. wikipedia.org Furthermore, the benzylic position is susceptible to functionalization due to the stability of benzylic carbocations, radicals, and anions. nsf.gov
The allyl group in allyl carbamates (Alloc group) offers an orthogonal deprotection strategy. It can be removed under mild conditions using palladium catalysis, which does not affect many other functional groups, including benzyl ethers and esters. organic-chemistry.org This orthogonality is a critical concept in the synthesis of complex molecules where multiple protecting groups are required. The double bond in the allyl group also presents a handle for further chemical transformations.
Positioning of Allyl 4-(hydroxymethyl)benzylcarbamate as a Multifunctional Synthetic Intermediate
This compound incorporates several key functional groups that endow it with significant potential as a multifunctional synthetic intermediate.
Allyl Carbamate: This moiety serves as a readily cleavable protecting group for the benzylic amine from which it could be conceptually derived.
Benzyl Group: The aromatic ring provides a rigid scaffold and can be subject to electrophilic aromatic substitution to introduce further functionality.
Hydroxymethyl Group: This primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions.
This combination of functional groups in a single molecule allows for a variety of sequential or orthogonal chemical transformations, making it a potentially valuable building block in the synthesis of more complex target molecules.
Historical Context and Evolution of Carbamate-Based Reagents in Academic Research
The chemistry of carbamates has a rich history, with early research focusing on their synthesis and basic reactivity. A significant surge in their application came with the development of protecting group strategies in peptide synthesis, where the benzyloxycarbonyl (Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, became a foundational tool.
Since the mid-20th century, the repertoire of carbamate-based reagents has expanded dramatically. The introduction of new carbamate protecting groups with different cleavage conditions, such as the allyloxycarbonyl (Alloc) group, has enabled more complex and efficient synthetic routes. ukzn.ac.za Research in the late 20th and early 21st centuries has also focused on the use of the carbamate group to direct and activate reactions at neighboring positions, a concept pioneered by researchers like Dieter Hoppe. ukzn.ac.za This has led to the development of powerful methods for asymmetric synthesis and the construction of complex stereochemical architectures. ukzn.ac.za
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl N-[[4-(hydroxymethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-7-16-12(15)13-8-10-3-5-11(9-14)6-4-10/h2-6,14H,1,7-9H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAKECOMMCEJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Allyl 4 Hydroxymethyl Benzylcarbamate and Analogs
Approaches to N-Hydroxymethylation of Carbamate (B1207046) Nitrogen Centers
The installation of a hydroxymethyl group (-CH2OH) onto a nitrogen atom, particularly within a carbamate, is a critical transformation. This functional group can act as a handle for further synthetic modifications or influence the biological properties of the final molecule.
The most direct and common method for the N-hydroxymethylation of substrates containing an N-H bond, such as carbamates, is through condensation with formaldehyde (B43269). wikipedia.org This reaction involves the nucleophilic attack of the carbamate nitrogen on the electrophilic carbon of formaldehyde.
Table 1: Reaction Protocol for N-Hydroxymethylation of Benzyl (B1604629) Carbamate
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | Benzyl carbamate | orgsyn.org |
| Reagent | Aqueous formaldehyde (37%) | orgsyn.org |
| Temperature | 65 °C | orgsyn.org |
| Post-treatment | Addition of anhydrous potassium carbonate | orgsyn.org |
Beyond the use of formaldehyde, modern catalytic methods offer alternative pathways for hydroxymethylation. A notable example is the cobalt-catalyzed α-hydroxymethylation of amides using methanol (B129727) as a C1 source. rsc.org This method employs an inexpensive and efficient catalyst, CoCl₂·6H₂O, to achieve the synthesis of β-hydroxyamides under mild conditions. While demonstrated on amides, the principle of using methanol as a hydroxymethyl surrogate represents a significant advancement from reliance on formaldehyde. The reaction exhibits a broad substrate scope and good functional group tolerance. rsc.org
Other strategies for C1 incorporation onto nitrogen atoms include the N-formylation of carbamates using carbon dioxide and hydrosilanes, catalyzed by a zinc/1,10-phenanthroline system. rsc.org Although this yields a formyl group rather than a hydroxymethyl group, subsequent reduction could provide the desired functionality, representing a two-step alternative to direct hydroxymethylation.
Methodologies for Introducing Allyl Functionality into Carbamate Structures
The allyl group is a versatile functional handle in organic synthesis, and its introduction into carbamate structures can be achieved through several distinct strategies, including direct allylation or transition-metal-catalyzed reactions.
Direct N-allylation of carbamates can be accomplished through various protocols. A modern approach involves the use of silyl (B83357) carbamates as latent pronucleophiles, which undergo allylation with allylic fluorides in the presence of common Lewis base catalysts. acs.orgorganic-chemistry.org This method is particularly powerful as it can be rendered enantioselective with the use of chiral Lewis base catalysts, providing access to enantioenriched N-allylated products. acs.orgorganic-chemistry.org
More traditional N-alkylation methods can also be applied. For example, the reaction of a carbamate with an allyl halide, such as allyl bromide, in the presence of a base like sodium hydroxide (B78521) in a suitable solvent, can lead to the N-allylated product. nsf.govresearchgate.net Another efficient route involves a one-pot, three-component coupling of a primary amine, carbon dioxide (CO2), and an allyl halide. nih.gov In this system, an intermediate carbamate is formed in situ and subsequently N-allylated. The use of cesium carbonate as the base and tetrabutylammonium (B224687) iodide (TBAI) as an additive is often crucial for high yields and minimizing overalkylation. nih.gov
O-Allylation, while less common for simple carbamates, can be achieved by reacting an in situ generated carbamate salt with an allylic electrophile. For instance, the reaction between an amine and CO2 generates a carbamate anion, which can then be O-alkylated using an appropriate allyl source, such as an allyl tosylate, in the presence of a phase transfer catalyst. tandfonline.com
Transition-metal catalysis offers highly efficient and selective methods for constructing N-allyl bonds. Iridium-catalyzed allylic substitution has emerged as a particularly powerful tool for the direct and enantioselective allylation of carbamates. nih.gov These reactions typically involve an achiral allylic carbonate and a carbamate nucleophile (such as BocNH₂, CbzNH₂, or FmocNH₂) in the presence of a metallacyclic iridium catalyst. nih.gov This process proceeds with high regioselectivity for the branched isomer and can deliver excellent enantioselectivities, often averaging 98% ee. nih.gov
Computational studies have provided insight into the mechanism of these iridium-catalyzed reactions, particularly for the formation of allyl carbamates from CO₂, an amine, and an allyl chloride. nih.gov The active catalyst facilitates the formation of an iridium-allyl intermediate, which is then attacked by the carbamate nucleophile, formed in situ from the reaction of CO₂ with the amine. nih.gov These transition-metal-catalyzed routes represent a highly versatile and atom-economical approach to chiral N-allyl carbamates, which are valuable intermediates in synthesis. nih.gov
Table 2: Iridium-Catalyzed Enantioselective Allylation of Carbamates
| Carbamate | Leaving Group | Catalyst System | Yield | Regioselectivity (b:l) | Enantioselectivity (ee) | Source |
|---|---|---|---|---|---|---|
| BocNH₂ | Carbonate | Iridium-phosphoramidite | Good | High | High (avg. 98%) | nih.gov |
| CbzNH₂ | Carbonate | Iridium-phosphoramidite | Good | High | High (avg. 98%) | nih.gov |
Construction of the Benzylcarbamate Scaffold
The benzylcarbamate core is a fundamental structural motif. Its synthesis is well-established and can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
One of the most traditional methods involves the reaction of benzyl chloroformate with ammonia (B1221849). chemicalbook.comgoogle.com In this procedure, benzyl chloroformate is added slowly to cold, concentrated ammonia water with vigorous stirring. The benzyl carbamate product precipitates from the reaction mixture and can be isolated by filtration. orgsyn.orgchemicalbook.com
An alternative, high-yield approach utilizes the reaction of urea (B33335) with benzyl alcohol. chemicalbook.com This reaction is typically performed at elevated temperatures (e.g., 110-180°C) and often requires a catalyst to proceed efficiently. chemicalbook.comgoogle.com A variety of catalytic systems have been developed, including alumina-supported nickel oxide-bismuth oxide, which can provide yields as high as 99%. chemicalbook.com Other reported catalysts include nickel supported on a cation exchanger (Amberlyst 15) or a combination of iron, titanium, and nickel oxides on an alumina (B75360) support. google.com This method avoids the use of the hazardous reagent benzyl chloroformate.
Table 3: Comparison of Synthetic Methods for Benzyl Carbamate
| Method | Reactants | Catalyst/Conditions | Yield | Source |
|---|---|---|---|---|
| Ammonolysis | Benzyl chloroformate, Ammonia | Cold aqueous ammonia | 84% | orgsyn.org |
| Urea-Alcohol Reaction | Urea, Benzyl alcohol | Alumina supported NiO-Bi₂O₃, 110°C | 99% | chemicalbook.com |
| Urea-Alcohol Reaction | Urea, Benzyl alcohol | Nickel on Amberlyst 15, 131-150°C | 97% |
Carbamate Formation from Benzyl Amines or Alcohols (e.g., using chloroformates)
A primary and widely utilized method for the synthesis of carbamates involves the reaction of an amine or an alcohol with a chloroformate. arkat-usa.org For the specific synthesis of Allyl 4-(hydroxymethyl)benzylcarbamate, a plausible and direct approach would be the reaction of 4-(hydroxymethyl)benzylamine with allyl chloroformate. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the benzylamine (B48309) attacks the electrophilic carbonyl carbon of the allyl chloroformate, leading to the formation of the carbamate bond and the elimination of hydrogen chloride. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct.
A related and well-documented procedure is the synthesis of allyl carbamate from allyl chloroformate and ammonia, where ammonia acts as the amine nucleophile. orgsyn.org This highlights the general applicability of chloroformates as reagents for carbamate synthesis. The reaction of various benzylamine derivatives with ethyl chloroformate has also been explored, demonstrating the versatility of this approach for creating a library of substituted benzyl carbamates. scirp.org
The general scheme for this synthesis is as follows:
Scheme 1: Proposed synthesis of this compound via the chloroformate route.
| Starting Material (Amine/Alcohol) | Reagent | Product | Conditions | Reference |
| 4-(hydroxymethyl)benzylamine | Allyl chloroformate | This compound | Base (e.g., triethylamine), Solvent (e.g., CH2Cl2) | Proposed |
| Allylamine | 4-Methylbenzenesulfonyl chloride | N-allyl-4-methylbenzenesulfonamide | K2CO3(aq), THF | nsf.gov |
| Substituted benzyl alcohol | Phenyl isocyanate | Substituted benzyl N-phenylcarbamate | Triethylamine, Chloroform | arkat-usa.org |
| 1-Decanol | Allyl bromide | Allyl decyl ether | KOH, TBAI (solvent-free) | ias.ac.in |
| Allyl alcohol | Phosgene (B1210022) | Allyl chloroformate | Low temperature | nih.gov |
This table presents examples of reactions for the formation of carbamates and related compounds, illustrating the general principles that could be applied to the synthesis of this compound.
Multicomponent Reaction Approaches for Benzyl Carbamate Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical alternative for the synthesis of complex molecules like substituted benzyl carbamates. researchgate.net
One such approach is the three-component coupling of an amine, carbon dioxide (as a C1 building block), and an alkyl halide. nih.gov This method has been shown to be effective for the synthesis of various carbamates under mild conditions. nih.gov For the synthesis of benzyl carbamate analogs, a primary amine, CO2, and a benzyl halide could be employed. The use of cesium carbonate and tetrabutylammonium iodide (TBAI) can facilitate this reaction, with TBAI helping to minimize overalkylation of the resulting carbamate. nih.gov
Another relevant MCR is the iodine-catalyzed three-component condensation of an aldehyde, benzyl carbamate, and allyltrimethylsilane, which affords protected homoallylic amines. researchgate.net While not directly yielding the target structure, this demonstrates the utility of benzyl carbamate as a component in MCRs to build molecular complexity. Furthermore, a continuous flow synthesis of carbamates has been developed using amines, CO2, and alkyl halides, which can reduce reaction times significantly. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| Primary Amine | Carbon Dioxide | Alkyl Halide | Cesium carbonate, TBAI, DMF | N-Alkyl Carbamate | nih.gov |
| Aldehyde | Benzyl Carbamate | Allyltrimethylsilane | Iodine | Protected Homoallylic Amine | researchgate.net |
| Isatin (B1672199) | Ammonium (B1175870) carbamate | Iodobenzene diacetate | - | 2-Cyanoaryl carbamate | nih.gov |
| Amine | CO2 | Alkyl Halide | DBU (continuous flow) | Carbamate | nih.gov |
This table summarizes various multicomponent reactions that can be employed for the synthesis of carbamates and related structures.
Development of Convergent and Divergent Synthetic Pathways for Polysubstituted Carbamates
Convergent and divergent synthetic strategies are powerful tools for generating libraries of structurally related compounds, such as polysubstituted carbamates, from common intermediates. These approaches are highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
A divergent synthesis approach starts from a common precursor which is then subjected to various reactions to create a diverse set of final products. researchgate.net For example, a core molecule containing a carbamate group could be functionalized at different positions in a stepwise manner to yield a library of polysubstituted carbamates. A reported strategy involves the transformation of isatins into 2-cyanoaryl carbamate and 2-cyanoaryl urea derivatives, where the reaction conditions dictate the final product, showcasing a divergent approach from a common starting material. nih.gov
In contrast, a convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then combined in the final steps. This strategy is often more efficient for the synthesis of complex molecules. For creating a library of polysubstituted carbamates, one could synthesize a variety of substituted benzylamines and a range of chloroformates separately. The subsequent coupling of these fragments would then lead to the desired library of carbamates.
A simple solution-phase library method for the parallel synthesis of carbamates from a diverse set of amines and alcohols has been described, which exemplifies a convergent approach to generating a carbamate library. researchgate.net
| Strategy | Starting Material(s) | Key Transformation(s) | Product(s) | Reference |
| Divergent | Isatins, Ammonium carbamate | Hypervalent iodine-induced C-C bond cleavage | 2-Cyanoaryl carbamates and ureas | nih.gov |
| Divergent | Pyrrole (B145914) carboxaldehyde | Oxidative amidation with various amines/formamides | Library of pyrrole carboxamides | rsc.org |
| Convergent | Library of amines, Library of alcohols | One-pot carbamate formation | Library of carbamates | researchgate.net |
| Convergent | Substituted benzyl alcohols, Phenyl isocyanates | Reaction in parallel | Library of substituted benzyl N-phenylcarbamates | arkat-usa.org |
This table illustrates the application of convergent and divergent strategies in the synthesis of carbamate and amide libraries.
Stereoselective and Enantioselective Synthesis Strategies for Carbamate-Containing Molecules
The introduction of stereocenters into carbamate-containing molecules is of significant interest, particularly for pharmaceutical applications. Several stereoselective and enantioselective methods have been developed to achieve this.
One strategy involves the use of chiral auxiliaries. For instance, the diastereoselective deprotonation of chiral oxazolidine (B1195125) carbamates can lead to the synthesis of α-hydroxy amides with high diastereoselectivity. nih.govacs.org Another approach is the use of chiral catalysts. Nickel-catalyzed stereospecific Suzuki coupling of benzylic carbamates with aryl boronic esters has been developed, where the choice of ligand can control whether the reaction proceeds with retention or inversion of configuration at the benzylic center. nih.gov This provides a powerful tool for accessing enantioenriched products.
These methods provide access to chiral, non-racemic carbamate-containing molecules, which could be applied to the synthesis of chiral analogs of this compound.
| Method | Substrate | Catalyst/Reagent | Key Feature | Product Stereochemistry | Reference |
| Asymmetric Deprotonation | Diaryl ethers with carbamoyloxymethyl groups | sec-BuLi–(−)-sparteine | Enantioselective deprotonation of benzylic position | Atropisomeric products (ca. 80:20 e.r.) | beilstein-journals.org |
| Suzuki Coupling | Benzylic carbamates | Ni catalyst with chiral ligand | Ligand-controlled stereoselectivity | Net inversion or retention | nih.gov |
| Nucleophilic Substitution | Chiral vicinal amino alcohol with N-carbamate | Thiol, TFA | Neighboring group participation | Retention of configuration | acs.orgnih.gov |
| Asymmetric Synthesis | Ketones | Chiral catalysts | Enantioselective alkylation followed by stereospecific cross-coupling | Benzylic quaternary stereocenters in high enantiopurity | acs.org |
This table highlights various stereoselective methods for the synthesis of chiral carbamate-containing molecules.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Elucidation of Catalytic Cycles and Turnover-Limiting Steps
While a specific, universally applied catalytic cycle for Allyl 4-(hydroxymethyl)benzylcarbamate is not defined, its reactivity can be understood through established cycles for related carbamates. In metal-catalyzed reactions, such as iridium-catalyzed allylation, the cycle typically involves the formation of a metalacyclic iridium catalyst. nih.govnih.gov For palladium-catalyzed reactions, which are common for allyl carbamates, the cycle often involves the formation of a palladium π-allyl complex. mit.eduelsevierpure.com
A proposed catalytic cycle for a related organocatalytic bromoaminocyclization of an O-allyl carbamate (B1207046) provides a useful model. researchgate.net This cycle, investigated through ESI(+)-MS and IRMPD spectroscopy, involves the activation of an electrophile by the catalyst, followed by the key enantiodetermining step. researchgate.net
In many transition metal-catalyzed coupling reactions, steps such as transmetalation or reductive elimination are often turnover-limiting. acs.org For instance, in dual nickel photocatalysis for O-aryl carbamate synthesis, the rate-limiting steps have been identified as the photocatalyst-mediated reduction of Ni(II) to Ni(I) and the subsequent oxidative addition of the aryl halide. acs.org Understanding these rate-determining steps is fundamental to catalyst design and reaction optimization.
Understanding Regio- and Stereoselectivity through Mechanistic Studies
The regioselectivity of reactions involving the benzylcarbamate moiety can be precisely controlled. In reactions of benzyl (B1604629) carbamates with α,β-unsaturated electrophiles, the regioselectivity (1,2- vs. 1,4-addition) can be dictated by the presence or absence of a silyl (B83357) group at the benzylic position. ukzn.ac.za This control is a direct consequence of how the substituent influences the stability of potential intermediates.
Stereoselectivity is paramount in the synthesis of chiral molecules. In the iridium-catalyzed allylation of carbamates, high enantioselectivity is achieved using chiral ligands, yielding branched allylic amines with excellent enantiomeric excess. nih.govnih.gov Similarly, palladium-catalyzed Markovnikov addition of carbamates to allylic alcohols can construct α-secondary amines with good enantioselectivity, where the stereocenter's formation is under complete catalyst control. escholarship.org Mechanistic studies reveal that diastereoselectivity can be enhanced by additives; for example, Hexamethylphosphoramide (HMPA) can coordinate with the transition state, effectively blocking one face from electrophilic attack and thereby increasing the diastereomeric ratio. ukzn.ac.za
The table below summarizes the results of an iridium-catalyzed enantioselective allylation of BocNH₂, demonstrating the high levels of selectivity achievable.
| Entry | Allylic Carbonate | Yield (%) | Branched:Linear Ratio | Enantiomeric Excess (% ee) |
| 1 | Cinnamyl carbonate | 92 | >98:2 | 99 |
| 2 | (E)-4-Phenylbut-2-enyl carbonate | 85 | 96:4 | 98 |
| 3 | (E)-Hex-2-enyl carbonate | 80 | 85:15 | 97 |
| 4 | 1-Naphthylallyl carbonate | 95 | >98:2 | 99 |
Data sourced from studies on iridium-catalyzed allylation of carbamates. nih.gov
Identification and Characterization of Reactive Intermediates and Transition States
Reactive intermediates are transient, high-energy species that exist for a short duration during a reaction but are pivotal in determining its outcome. libretexts.org In reactions involving carbamates, these can include tetrahedral intermediates during nucleophilic attack or short-lived carbamic acids. mdpi.comnih.gov Advanced techniques like electrospray ionization mass spectrometry (ESI-MS) and infrared multiphoton dissociation (IRMPD) spectroscopy have been successfully used to detect and characterize key intermediates in organocatalytic reactions of O-allyl carbamates. researchgate.net
The transition state, the highest energy point on a reaction coordinate, governs the reaction rate and selectivity. For reactions at the allylic position, the transition state is often an allyl intermediate, which explains the phenomenon of allylic rearrangement. wikipedia.org In SN2 reactions of allylic compounds, the transition state is stabilized by hyperconjugation between the orbitals of the nucleophile and the conjugated π-system, leading to enhanced reactivity compared to saturated analogues. libretexts.org Computational chemistry is a powerful tool for modeling these transient species, allowing for the analysis of transition state energies to predict stereochemical outcomes in reactions involving lithiated benzyl carbamates.
Role of Hydrogen Bonding and Other Non-Covalent Interactions in Reactivity and Selectivity
Non-covalent interactions, particularly hydrogen bonding, play a critical role in catalysis and molecular recognition. In the context of carbamate chemistry, hydrogen bonds can stabilize transition states and control molecular morphology. nih.govacs.org Dual hydrogen bond donor catalysts, such as thioureas and squaramides, are highly effective in activating reactants and controlling stereochemistry. ipe.ac.cn
Theoretical calculations have confirmed that dual hydrogen bond systems can significantly lower the activation energy for carbamate formation compared to single hydrogen bond donors by facilitating proton transfer and stabilizing tetrahedral intermediates. ipe.ac.cn Hydrogen bonding also influences the conformational equilibrium of carbamates, specifically the syn/anti rotamer ratio around the C-N bond. nih.govnd.edu This conformational control can be critical, as different rotamers may exhibit different reactivities. For example, adding acetic acid can stabilize the syn rotamer through a double hydrogen bond, altering the equilibrium. nd.edunih.gov
Kinetic Studies and Reaction Order Determination
Kinetic studies are essential for elucidating reaction mechanisms, including the determination of reaction order and the identification of rate-determining steps. mdpi.com The solvolysis of related carbamoyl (B1232498) chlorides and chloroformate esters has been extensively studied to distinguish between unimolecular (SN1) and bimolecular (SN2) pathways. mdpi.comresearchgate.net Such studies often employ the extended Grunwald-Winstein equation, which correlates the specific rate of solvolysis with solvent nucleophilicity (NT) and ionizing power (YCl). mdpi.com
For the formation of carbamates from amines and CO₂, the rate law reveals both an uncatalyzed and a hydroxide-catalyzed pathway, indicating a complex dependence on reactant concentrations. researchgate.netnih.gov Kinetic analysis of the hydrolysis of the carbamate insecticide Carbaryl shows that the rate-determining step depends on the substitution at the nitrogen atom; for monosubstituted carbamates, an elimination step is rate-limiting. clemson.edu Kinetic evidence from the methanolysis of substituted benzyl N-phenylcarbamates suggests a concerted, one-step mechanism that proceeds through a reactive quinone methide intermediate. arkat-usa.org
The table below presents kinetic solvent isotope effect (KSIE) data for the solvolysis of various N,N-disubstituted carbamoyl chlorides, which helps to probe the transition state structure and the role of the solvent.
| Carbamoyl Chloride | k(H₂O)/k(D₂O) at 25.0 °C |
| N,N-Dimethylcarbamoyl chloride | 1.34 |
| N,N-Diethylcarbamoyl chloride | 1.35 |
| 1-Piperidinecarbonyl chloride | 1.35 |
| 4-Morpholinecarbonyl chloride | 1.38 |
| N,N-Diphenylcarbamoyl chloride | 1.20 |
Data sourced from reviews on carbamoyl chloride solvolysis. mdpi.com
Solvent Effects, Additive Influence, and Catalyst Deactivation Mechanisms
The reaction environment profoundly influences reaction pathways and efficiencies. Studies on the condensation of benzyl carbamate with glyoxal (B1671930) have shown that solvent choice is critical; dimethyl sulfoxide (B87167) (DMSO) exhibits a strong deactivating effect, whereas acetonitrile (B52724) (CH₃CN) is activating. mdpi.comnih.govnih.gov Similarly, in the reaction of benzylamines with CO₂, protophilic solvents like DMSO stabilize the resulting carbamic acid, while aprotic solvents lead to the formation of ammonium (B1175870) carbamate salts. mdpi.com
Additives can dramatically alter reaction outcomes. The addition of bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium phosphate (B84403) (K₃PO₄) can accelerate iridium-catalyzed allylations or influence the products formed from benzylamines and CO₂. nih.govmdpi.com Conversely, additives can also be detrimental; in some organocatalytic Michael additions, strong acid additives can lead to catalyst deactivation. researchgate.net
Catalyst deactivation is the gradual loss of catalytic activity and is a major concern in industrial processes. Common mechanisms include:
Poisoning: Irreversible binding of impurities (e.g., sulfur compounds) to the catalyst's active sites. chemistryviews.orgyoutube.com
Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites. youtube.com
Thermal Degradation: Structural changes to the catalyst, such as sintering, caused by high temperatures. youtube.com
Mechanical Damage: Physical breakdown of the catalyst material. youtube.com
Understanding these deactivation pathways is crucial for designing robust catalytic systems and developing regeneration protocols. youtube.commdpi.com
Applications in Advanced Organic Synthesis and Material Science
Use as a Building Block for Complex Nitrogen-Containing Heterocycles
The structural features of Allyl 4-(hydroxymethyl)benzylcarbamate make it a promising precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The presence of the nitrogen atom within the carbamate (B1207046) functionality, along with the reactive allyl group, provides handles for intramolecular cyclization reactions.
While direct synthesis of azetidines and β-lactams using this compound has not been extensively documented, the general principles of heterocyclic synthesis suggest its potential utility. The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through various methods, including the intramolecular cyclization of γ-amino alcohols or their derivatives. rsc.orgrsc.orgorganic-chemistry.org The carbamate nitrogen in this compound could, after appropriate functionalization of the allyl group to introduce a leaving group at the γ-position, participate in an intramolecular nucleophilic substitution to form the azetidine (B1206935) ring. Metal-catalyzed processes, such as palladium-catalyzed allylic amination, have also been employed for the enantioselective formation of azetidines. rsc.org
β-Lactams, or 2-azetidinones, are core structures in many antibiotic drugs. nih.govrsc.org The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for β-lactam formation. nih.govorganic-chemistry.org While not a direct application of the intact this compound, derivatives of the benzylamine (B48309) core, obtained after deprotection, could be converted into imines for subsequent reaction. Furthermore, the synthesis of β-lactams can be achieved through the cyclocondensation of chiral ester enolates with imines. nih.gov
The synthesis of five- and six-membered nitrogen heterocycles, such as pyrrolidines and piperidines, is a well-established area of organic chemistry. Allyl carbamates are known precursors for the synthesis of these ring systems. For instance, acid-promoted cyclization of N-carbamate-protected amino alcohols can furnish pyrrolidines and piperidines in good yields. organic-chemistry.org The hydroxymethyl group on the benzyl (B1604629) ring of this compound could be envisioned to participate in such transformations after conversion to a suitable electrophilic or nucleophilic center.
Furthermore, intramolecular Michael reactions of N-allylic substituted α-amino nitriles, catalyzed by nucleophilic phosphines, have been developed for the construction of functionalized pyrrolidine (B122466) rings via a 5-endo-trig cyclization. acs.org Palladium-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes is another powerful method for the synthesis of six-membered N-heterocycles like piperidines. organic-chemistry.org The allyl group of the title compound makes it a suitable candidate for such transformations after appropriate chain extension.
| Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Azetidines | Intramolecular cyclization of γ-amino alcohols. rsc.orgrsc.orgorganic-chemistry.org | Precursor to γ-functionalized amines for cyclization. |
| β-Lactams | Staudinger [2+2] cycloaddition; Ester enolate-imine cyclocondensation. nih.govorganic-chemistry.org | Source of benzylamine core for imine formation. |
| Pyrrolidines | Acid-promoted cyclization of N-carbamate-protected amino alcohols. organic-chemistry.org | Precursor for intramolecular cyclization strategies. |
| Piperidines | Palladium-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes. organic-chemistry.org | Substrate for metal-catalyzed cyclization after modification. |
Spiro-fused polycyclic aromatic compounds are of interest due to their unique three-dimensional structures and potential applications in materials science. acs.org The construction of such complex architectures often involves multi-step synthetic sequences. While direct applications of this compound in this area are not prominent in the literature, its constituent parts suggest potential pathways. For example, the benzyl group could be elaborated into a more complex aromatic system, and the carbamate and allyl functionalities could be used to introduce additional rings. The condensation of benzyl carbamate with glyoxal (B1671930) has been studied and can lead to the formation of complex cyclic compounds, indicating the potential for the carbamate moiety to participate in cascade reactions to build polycyclic systems. nih.gov
Precursor for the Synthesis of α- and β-Amino Acid Derivatives
The development of novel methods for the synthesis of non-proteinogenic amino acids is of significant interest in medicinal chemistry and drug discovery. This compound can serve as a valuable precursor for both α- and β-amino acid derivatives.
A novel synthetic method for α-amino acids has been developed from allyl ethers via N-allylcarbamates. nih.gov This three-step sequence involves the reaction of an allyl ether with chlorosulfonyl isocyanate to form an allylic amine, which is then elaborated into the protected α-amino acid. nih.gov The N-allylcarbamate structure within this compound is directly analogous to the intermediates in this methodology, suggesting its potential as a starting material for the synthesis of α-amino acids with a 4-(hydroxymethyl)benzyl side chain.
The synthesis of β-amino acids has also been the focus of considerable research. illinois.eduorganic-chemistry.orgresearchgate.net Common strategies include the conjugate addition of amines to Michael acceptors and Mannich-type reactions. illinois.edu More recent advances have focused on the use of simple building blocks like olefins and aziridines. illinois.edu The carbamate functionality in this compound can act as a protected nitrogen source in various synthetic transformations aimed at producing β-amino acid scaffolds. For instance, Lewis base catalyzed N-allylation of halogenated amides with Morita-Baylis-Hillman carbonates can produce enantioenriched β-amino acid derivatives. researchgate.net
Role in the Design and Synthesis of Self-Immolative Polymers (SIPs)
Self-immolative polymers (SIPs) are a class of stimuli-responsive materials that undergo controlled end-to-end depolymerization upon cleavage of a capping group. wikipedia.orggoogle.comwhiterose.ac.uk This property makes them attractive for applications in drug delivery, sensors, and transient materials. google.comnih.govrsc.org Poly(benzyl carbamate)s are a major class of SIPs. wikipedia.org The depolymerization cascade of these polymers is typically triggered by a 1,6-elimination reaction of the benzyl carbamate backbone.
The structure of this compound contains the key 4-hydroxybenzyl alcohol moiety, which is a known building block for SIPs. nih.gov The hydroxyl group can be incorporated into the polymer backbone, while the carbamate linkage provides the self-immolative property. Upon a triggering event that unmasks a free amine or phenol (B47542) at one end of the polymer chain, a cascade of 1,6-elimination and cyclization reactions leads to the complete depolymerization of the material. The presence of the allyl group on the carbamate nitrogen could potentially be used to tune the properties of the resulting polymer or to introduce further functionality through post-polymerization modification.
| Polymer Type | Key Monomer Component | Triggering Mechanism |
| Self-Immolative Polymers (SIPs) | 4-Hydroxybenzyl alcohol derivatives | 1,6-elimination cascade |
Application in Chiral Auxiliary Development and Ligand Design for Asymmetric Catalysis
The development of effective chiral auxiliaries and ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. wikipedia.orgnih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org
The benzylamine and benzyl alcohol moieties within this compound provide a scaffold that can be readily modified to create chiral auxiliaries. For example, enantiomerically pure benzylamines can be used to synthesize chiral ligands for asymmetric catalysis. researchgate.net Furthermore, chiral benzyl alcohol derivatives have been employed in asymmetric synthesis. nih.gov The hydroxymethyl group on the aromatic ring of the title compound offers a convenient point for further functionalization to create more complex and sterically demanding chiral structures.
In ligand design, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition-metal catalysis. snnu.edu.cn The benzylamine core of the target molecule, after deprotection and modification, could be used to synthesize chiral NHC precursors. The design of chiral ligands often involves creating a well-defined chiral pocket around a metal center to control the stereoselectivity of a reaction. The combination of the rigid benzyl group and the functionalizable hydroxymethyl and allyl groups in this compound provides a versatile platform for the design of novel chiral ligands.
| Application Area | Key Structural Feature | Potential Use |
| Chiral Auxiliary | Benzylamine/Benzyl alcohol core | Temporary incorporation to control stereoselectivity. wikipedia.org |
| Ligand Design | Functionalizable benzylamine scaffold | Synthesis of chiral ligands for asymmetric catalysis. nih.govresearchgate.net |
Diversification of Chemical Libraries through Functionalization Strategies
The strategic design of molecular scaffolds is a cornerstone of modern drug discovery and material science. A scaffold should not only possess inherent chemical stability and desirable pharmacokinetic properties but also offer multiple points for chemical modification, enabling the generation of large and diverse chemical libraries. "this compound" is a prime example of such a versatile scaffold, incorporating three distinct and orthogonally reactive functional groups: an allyl group, a primary benzylic alcohol, and a carbamate linkage. This trifunctional architecture allows for a systematic and combinatorial approach to library synthesis, where each functional group can be independently or sequentially modified to explore a vast chemical space.
The power of "this compound" as a central building block lies in the differential reactivity of its functional handles. The allyl group is amenable to a wide array of transformations, including olefin metathesis, hydroformylation, and various addition reactions. The primary hydroxyl group can be readily oxidized or converted into ethers, esters, and other functionalities. The carbamate moiety, a common pharmacophore in its own right, can be N-alkylated or used to direct reactions on the aromatic ring. This multi-faceted reactivity profile allows for the generation of diverse molecular architectures from a single, readily accessible starting material.
The following subsections will detail the specific functionalization strategies that can be employed at each of these reactive sites to generate diverse chemical libraries.
The terminal alkene of the allyl group serves as a versatile platform for introducing a wide range of functional groups and for extending the carbon skeleton. A variety of well-established and robust chemical transformations can be employed to modify this moiety, leading to the generation of diverse molecular libraries.
One of the most powerful methods for derivatizing the allyl group is through aminohydroxylation . The regioselective aminohydroxylation of allylic carbamates can lead to the formation of valuable amino alcohol derivatives rsc.org. This reaction introduces two new functional groups in a single step, significantly increasing molecular complexity.
Another key transformation is hydroformylation , which introduces an aldehyde functionality. This aldehyde can then serve as a versatile intermediate for a plethora of subsequent reactions, including reductive amination, oxidation to a carboxylic acid, or Wittig-type reactions to further extend the carbon chain.
Olefin metathesis provides a powerful tool for C-C bond formation. Cross-metathesis with other olefins can be used to append a wide variety of substituents to the allyl side chain. Ring-closing metathesis can also be envisioned if a second olefin is introduced elsewhere in the molecule.
Furthermore, the double bond can undergo various addition reactions , such as hydrogenation to the corresponding propyl group, dihydroxylation to a diol, or epoxidation to an epoxide, which can then be opened with various nucleophiles.
| Reaction Type | Reagents and Conditions | Product Class | Potential for Diversification |
| Aminohydroxylation | Osmium tetroxide, chloramine-T | Amino alcohols | Introduction of amino and hydroxyl groups with stereochemical control. |
| Hydroformylation | CO, H2, Rh or Co catalyst | Aldehydes | Aldehyde can be further functionalized (reductive amination, oxidation, etc.). |
| Cross-Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst, alkene partner | Substituted alkenes | Wide variety of commercially available alkenes can be used to introduce diverse side chains. |
| Dihydroxylation | OsO4, NMO or KMnO4 (cold, dilute) | Diols | Creates a 1,2-diol, which can be further functionalized or cleaved. |
| Epoxidation | m-CPBA, peroxyacetic acid | Epoxides | The epoxide can be opened by a wide range of nucleophiles (amines, alcohols, thiols, etc.). |
The primary benzylic hydroxyl group in "this compound" represents another key site for diversification. This functional group is readily transformed into a variety of other functionalities, allowing for the systematic modulation of the molecule's steric and electronic properties. The benzyl alcohol motif is a common feature in many biologically active compounds researchgate.net.
A straightforward derivatization is oxidation of the alcohol to the corresponding aldehyde or carboxylic acid. The resulting benzaldehyde (B42025) can undergo all the typical reactions of an aldehyde, as mentioned previously. The benzoic acid derivative can be converted to a wide range of amides or esters through coupling reactions with a diverse set of amines or alcohols.
Etherification of the benzylic alcohol provides another avenue for library diversification. Using Williamson ether synthesis or other methods, a vast array of alkyl or aryl groups can be appended to the molecule through an ether linkage.
Similarly, esterification with a wide variety of carboxylic acids or acyl chlorides leads to the formation of benzyl esters. This not only introduces new functionality but also allows for the exploration of prodrug strategies where the ester might be cleaved in vivo.
| Reaction Type | Reagents and Conditions | Product Class | Potential for Diversification |
| Oxidation | PCC, DMP, or TEMPO/bleach | Aldehydes, Carboxylic Acids | Aldehyde can be further functionalized; carboxylic acid can form amides/esters. |
| Etherification | NaH, alkyl halide (Williamson) or Mitsunobu reaction | Ethers | A wide variety of alkyl and aryl groups can be introduced. |
| Esterification | Acyl chloride, pyridine (B92270) or DCC/DMAP, carboxylic acid | Esters | A vast library of carboxylic acids can be used to generate diverse esters. |
| Nucleophilic Substitution | (after conversion to a leaving group, e.g., tosylate) | Amines, Azides, Thiols, etc. | The hydroxyl can be converted to a good leaving group, allowing for substitution with various nucleophiles. |
The carbamate group itself offers several opportunities for structural diversification. While often considered a stable linkage, it can be modified under specific conditions. Furthermore, the carbamate can act as a directing group to functionalize the aromatic ring.
The nitrogen atom of the carbamate can undergo N-alkylation or N-arylation , although this can sometimes be challenging. More commonly, the carbamate can be cleaved and the resulting amine can be re-functionalized with a different protecting group or used in a variety of coupling reactions.
A particularly powerful strategy is the use of the carbamate as a directed metalation group (DMG) . The carbamate can direct ortho-lithiation of the aromatic ring, allowing for the introduction of a wide range of electrophiles at the position adjacent to the carbamate-bearing carbon acs.orgnih.gov. This provides a regioselective method for functionalizing the aromatic core of the molecule.
Finally, the entire carbamate group can be synthesized in a modular fashion. A library of carbamates can be generated by reacting different alcohols with a common isocyanate or by reacting a common alcohol with a library of isocyanates or amines in the presence of a phosgene (B1210022) equivalent researchgate.net.
| Reaction Type | Reagents and Conditions | Product Class | Potential for Diversification |
| N-Alkylation | Base (e.g., NaH), alkyl halide | N-Alkyl Carbamates | Introduction of a substituent on the carbamate nitrogen. |
| Directed ortho-Metalation | Strong base (e.g., n-BuLi, s-BuLi), electrophile | ortho-Substituted Aromatics | Regioselective functionalization of the aromatic ring with a wide variety of electrophiles. |
| Cleavage and Re-functionalization | Acid or base hydrolysis, followed by reaction with an acyl chloride, sulfonyl chloride, etc. | Diverse Amides, Sulfonamides, etc. | The amine can be derivatized with a vast library of reagents. |
By systematically applying these functionalization strategies to the three distinct reactive handles of "this compound," it is possible to generate a vast and highly diverse chemical library from a single, versatile starting material. This highlights the strategic importance of this compound as a scaffold in modern synthetic chemistry.
Advanced Spectroscopic and Analytical Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of Allyl 4-(hydroxymethyl)benzylcarbamate. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum displays characteristic signals for each distinct proton group. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, confirming the 1,4-disubstitution pattern. The benzylic protons (Ar-CH₂-N) and the hydroxymethyl protons (Ar-CH₂-OH) give rise to distinct singlets or doublets, while the protons of the allyl group show a complex pattern of multiplets due to spin-spin coupling.
Carbon-¹³ (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum shows distinct resonances for the aromatic carbons, the carbonyl carbon of the carbamate (B1207046), the benzylic and hydroxymethyl carbons, and the carbons of the allyl group. The chemical shifts of these carbons are indicative of their electronic environment and hybridization state.
While specific 2D NMR studies such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for this exact compound are not extensively published, their application would be standard practice for definitive assignment. A COSY spectrum would confirm the coupling relationships between adjacent protons, such as those within the allyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would reveal longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the benzyl (B1604629), hydroxymethyl, and allyl carbamate fragments.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.31 | d | 2H | Aromatic CH |
| 7.25 | d | 2H | Aromatic CH |
| 5.93 | m | 1H | Allyl CH |
| 5.31 | d | 1H | Allyl CH₂ (trans) |
| 5.21 | d | 1H | Allyl CH₂ (cis) |
| 5.15 | br s | 1H | NH |
| 4.66 | s | 2H | Ar-CH₂-OH |
| 4.59 | d | 2H | O-CH₂-Allyl |
Table 2: ¹³C NMR Spectroscopic Data for this compound (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 156.1 | C=O (Carbamate) |
| 140.0 | Aromatic C |
| 137.2 | Aromatic C |
| 132.8 | Allyl CH |
| 127.8 | Aromatic CH |
| 127.4 | Aromatic CH |
| 117.9 | Allyl CH₂ |
| 65.8 | O-CH₂-Allyl |
| 64.9 | Ar-CH₂-OH |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular mass of this compound, which in turn allows for the calculation of its elemental composition. This method provides strong evidence for the compound's identity.
Using techniques such as electrospray ionization (ESI), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured with high accuracy. For this compound (C₁₂H₁₅NO₃), the expected monoisotopic mass is 221.1052 g/mol . HRMS analysis typically yields a measured mass that is very close to this theoretical value, often within a few parts per million (ppm), confirming the molecular formula. One study reported the HRMS (ESI) calculated for C₁₂H₁₅NO₃ [M+Na]⁺ as 244.0944, with the found value being 244.0942, confirming the composition.
Further analysis of the mass spectrum can reveal information about the compound's structure through the observation of fragmentation patterns. While detailed fragmentation pathway studies for this specific compound are not widely published, common fragmentation pathways for benzylcarbamates would be expected. These could include the loss of the allyl group, decarboxylation (loss of CO₂), and cleavage of the benzylic C-N bond. Elucidating these pathways provides additional structural confirmation.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Technique |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification and Real-time Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds.
Key absorptions include a broad band in the region of 3300-3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the carbamate. A strong absorption band around 1690-1710 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the carbamate functional group. The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The allyl group would show C=C stretching around 1645 cm⁻¹ and C-H bands.
IR spectroscopy can also be used for real-time reaction monitoring, for instance, in the synthesis of this compound from 4-(hydroxymethyl)benzylamine and allyl chloroformate. The disappearance of the primary amine bands and the appearance of the characteristic carbamate carbonyl band would indicate the progress of the reaction.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3330 | N-H Stretch | Carbamate |
| ~3300 (broad) | O-H Stretch | Alcohol |
| ~1690 | C=O Stretch | Carbamate |
| ~1540 | N-H Bend | Carbamate |
| ~1250 | C-O Stretch | Carbamate/Alcohol |
X-ray Crystallography for Definitive Solid-State Structure Determination and Absolute Stereochemistry
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique can provide definitive proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
A search of the Cambridge Structural Database (CSD) reveals that the crystal structure of this compound has been determined and deposited. This analysis would unambiguously confirm the connectivity of the atoms as established by NMR and MS. Furthermore, it would reveal the conformation of the molecule in the crystal lattice, including the orientation of the allyl and benzyl groups relative to the carbamate plane. Information on hydrogen bonding, particularly involving the hydroxyl and carbamate N-H groups, would also be obtained, providing insight into the packing of the molecules in the solid state. As this compound is not chiral, the determination of absolute stereochemistry is not applicable.
Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Assessment, Regioselectivity, and Enantioselectivity Determination
Advanced chromatographic techniques are essential for assessing the purity of this compound and for verifying the regioselectivity of its synthesis.
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) is a primary method for determining the purity of the compound. A sharp, single peak in the chromatogram at a specific retention time would indicate a high degree of purity. The area of this peak relative to the total area of all peaks can be used to quantify the purity level.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity assessment, particularly for identifying any volatile impurities. The sample is vaporized and separated on a GC column, with the eluting components being subsequently analyzed by a mass spectrometer. This provides both retention time data and mass spectral data for each component, allowing for their identification.
Since this compound is an achiral molecule, chiral HPLC for enantioselectivity determination is not relevant. However, in synthetic routes involving related chiral molecules, this technique would be crucial for separating and quantifying enantiomers.
The regioselectivity of the synthesis, ensuring the functionalization occurred at the desired position on the aromatic ring, is primarily confirmed by NMR spectroscopy, as discussed in section 6.1, rather than by chromatography, although chromatographic methods would be able to separate regioisomeric impurities if they were present.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Energetic Profiles and Transition State Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of chemical reactions involving Allyl 4-(hydroxymethyl)benzylcarbamate. These calculations can determine the energetic feasibility of reaction pathways and identify the structures of transition states.
For instance, in reactions such as the formation of allyl carbamates, DFT calculations can elucidate the mechanism, such as an SN2-type oxidative addition, and quantify the activation barriers for key steps. acs.orgnih.gov A computational study on a related iridium-catalyzed allylic substitution to form allyl carbamates revealed that the nucleophilic attack of the carbamate (B1207046) on the allyl fragment has a specific energy barrier, which is crucial for understanding the reaction kinetics. acs.orgnih.gov For this compound, DFT could be used to model its synthesis, for example, through the reaction of 4-(hydroxymethyl)benzylamine with an allyl chloroformate derivative. The energetic profile would reveal the energies of reactants, intermediates, transition states, and products, thereby predicting the most likely reaction pathway.
Table 1: Hypothetical Energetic Data for a Key Reaction Step in the Formation of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| Reactants | B3LYP/6-31G(d,p) | 0.0 |
| Transition State | B3LYP/6-31G(d,p) | +15.1 |
| Intermediate | B3LYP/6-31G(d,p) | -5.2 |
| Product | B3LYP/6-31G(d,p) | -20.7 |
Note: The data in this table is illustrative and based on typical values for similar reactions, as specific studies on this compound are not available.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and intermolecular interactions of larger systems over time. MD simulations treat atoms as classical particles and use force fields to describe their interactions.
For this compound, MD simulations could be employed to understand its flexibility, particularly the rotation around the various single bonds connecting the allyl, carbamate, and benzyl (B1604629) moieties. This would reveal the most stable conformations in different solvent environments. Furthermore, simulations could model how the molecule interacts with other molecules, such as solvents or biological macromolecules, by analyzing non-covalent interactions like hydrogen bonding (involving the -OH and N-H groups) and π-π stacking (involving the benzene (B151609) ring). Ab initio molecular dynamics (AIMD) simulations could also be used to understand the behavior of ions and their coordination in reactions involving the molecule. acs.orgnih.gov
Predictive Modeling of Reactivity, Regioselectivity, and Stereochemical Outcomes
Computational models can predict the reactivity of different sites within this compound. For example, the nucleophilicity of the nitrogen atom in the carbamate group and the electrophilicity of the carbonyl carbon can be quantified. In reactions involving the allyl group, such as additions or transition-metal-catalyzed allylic substitutions, computational models can predict the regioselectivity (i.e., which carbon of the allyl group is more likely to react). acs.orgnih.gov
In cases where chiral catalysts are used, these models can predict the stereochemical outcome, explaining why one enantiomer is formed in excess over the other. organic-chemistry.org This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The lower energy transition state corresponds to the major product. For this compound, this could be relevant in predicting the outcomes of enantioselective reactions at the allyl double bond.
Analysis of Electronic Structure, Bonding Properties, and Aromaticity
The electronic structure of this compound can be thoroughly analyzed using quantum chemical methods. This includes calculating the distribution of electron density and identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Calculations on similar benzyl-type compounds have shown that substituents on the aromatic ring significantly influence the charge distribution. rsc.org For this compound, the electron-donating nature of the hydroxymethyl group and the electron-withdrawing nature of the carbamate moiety would affect the electronic properties of the benzene ring. Analysis of Mulliken atomic charges, for instance, can reveal which atoms are more electron-rich or electron-poor, providing insights into their reactivity. epstem.netresearchgate.net
Table 2: Calculated Electronic Properties for a Benzyl Carbamate Analog
| Property | Method/Basis Set | Calculated Value |
| HOMO Energy | B3LYP/6-31G(d,p) | -6.5 eV |
| LUMO Energy | B3LYP/6-31G(d,p) | -0.8 eV |
| HOMO-LUMO Gap | B3LYP/6-31G(d,p) | 5.7 eV |
| Dipole Moment | B3LYP/6-31G(d,p) | 3.2 D |
Note: This data is derived from studies on similar benzyl carbamate structures and serves as an example of the type of information that would be obtained for this compound. scirp.orgresearchgate.netscirp.org
Furthermore, bonding properties, such as bond lengths and angles, can be calculated and compared with experimental data if available. scirp.orgresearchgate.net The aromaticity of the benzene ring can also be quantified using indices like the Nucleus-Independent Chemical Shift (NICS), confirming its aromatic character within the molecular structure.
Emerging Research Avenues and Future Perspectives for Carbamate Chemistry
Development of Next-Generation Catalytic Systems for Sustainable Carbamate (B1207046) Transformations
The synthesis of carbamates has traditionally relied on methods that can involve hazardous reagents. Modern research is heavily focused on developing catalytic systems that are not only efficient but also environmentally benign.
Key Research Thrusts:
Transition Metal Catalysis: The use of transition metals like palladium, copper, and zirconium is being explored for novel carbamate syntheses. For instance, palladium-catalyzed multicomponent reactions have demonstrated the ability to assemble complex acyl carbamates from aryl halides, potassium cyanate (B1221674), and alcohols. wikipedia.org Copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals provides another mild and environmentally friendly route to carbamates. nih.gov Zirconium(IV) has been shown to catalyze the exchange processes between dialkyl carbonates and amines to furnish carbamates. nih.gov
Biocatalysis: Enzymes are emerging as powerful catalysts for carbamate transformations. Urethanases, for example, are being studied for the degradation of polyurethane-based plastics, a process that involves the hydrolysis of carbamate bonds. nih.gov The development of robust enzymes like immobilized Candida antarctica lipase (B570770) B (CALB) has been instrumental in flow chemistry applications for carbamate synthesis. nih.gov
Organocatalysis: The use of small organic molecules as catalysts is a growing area. These catalysts can offer high selectivity and are often less toxic than their metal-based counterparts.
The synthesis of "Allyl 4-(hydroxymethyl)benzylcarbamate" could potentially benefit from these advancements. A catalytic approach could offer a more sustainable alternative to traditional methods, potentially improving yield and reducing waste.
| Catalytic System | Description | Potential Application for this compound Synthesis |
| Palladium Catalysis | Four-component carbonylative coupling of aryl halides, KOCN, and alcohols. wikipedia.org | Could be adapted for the synthesis from a corresponding aryl halide precursor. |
| Copper Catalysis | Cross-coupling of amines with alkoxycarbonyl radicals. nih.gov | A potential route starting from 4-(hydroxymethyl)benzylamine. |
| Zirconium(IV) Catalysis | Exchange reaction between dialkyl carbonates and amines. nih.gov | A possible synthetic pathway using 4-(hydroxymethyl)benzylamine and an allyl carbonate derivative. |
| Urethanase | Enzymatic hydrolysis of carbamate bonds. nih.gov | While primarily for degradation, engineered versions could potentially catalyze synthesis. |
Integration of Carbamate Synthesis and Reactions into Continuous Flow Chemistry Platforms
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and scalability. nih.govmit.eduacs.org The integration of carbamate synthesis into flow platforms is a significant area of development.
Key Advantages and Implementations:
Improved Safety: Flow reactors handle smaller volumes of reactants at any given time, mitigating the risks associated with highly reactive or hazardous intermediates.
Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for isolating intermediates, improving efficiency. A telescoped flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the synthesis of valuable Cbz-carbamate products. nih.gov
Process Analytical Technology (PAT): In-line analysis techniques can be integrated into flow systems for real-time monitoring and optimization of reaction parameters. nih.gov
For a molecule like "this compound," a continuous flow process could streamline its production, ensuring consistent quality and allowing for easier scale-up. For instance, the reaction of 4-(hydroxymethyl)benzylamine with an allyl chloroformate derivative could be performed in a microreactor, offering precise control over reaction conditions.
Exploration of New Applications in Materials Science Beyond Polymers
While carbamates are the cornerstone of the polyurethane industry, their unique properties are being explored for a range of other materials science applications. wikipedia.org
Emerging Applications:
Self-Healing Materials: The reversible nature of certain carbamate bonds can be exploited to create self-healing materials. nih.govindianchemicalnews.comcas.orgnih.gov These materials can repair damage, extending their lifespan and improving their reliability. The presence of hydrogen bonding capabilities in carbamates contributes to these self-healing properties.
Functionalized Nanoparticles: Carbamates are used to functionalize the surface of nanoparticles, modifying their properties for specific applications. nih.govnih.govjst.go.jp For example, carbamate-functionalized carbon nanoparticles can be used in biomedical imaging and therapy. nih.gov The "this compound" molecule, with its reactive allyl group, could be used to graft onto nanoparticle surfaces.
Electronics: The dielectric and mechanical properties of carbamate-containing materials are being investigated for applications in electronic devices, such as flexible sensors and actuators.
| Material Application | Role of Carbamate | Relevance to this compound |
| Self-Healing Materials | Reversible bond formation and hydrogen bonding. indianchemicalnews.comcas.org | The carbamate group can participate in reversible interactions. |
| Functionalized Nanoparticles | Surface modification to alter solubility and reactivity. nih.govjst.go.jp | The allyl and hydroxymethyl groups offer handles for attachment. |
| Electronic Materials | Provides desirable dielectric and mechanical properties. | Could be incorporated into polymers for electronic applications. |
Computational Design and Discovery of Novel Carbamate-Based Building Blocks and Reagents
Computational chemistry is playing an increasingly important role in the design and discovery of new molecules and materials. cas.orgnih.govyoutube.comacs.org
Computational Approaches:
Density Functional Theory (DFT): DFT calculations are used to predict the reactivity and properties of molecules, guiding the design of new catalysts and reaction pathways. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and materials, which is crucial for understanding processes like self-healing and enzyme catalysis. nih.gov
High-Throughput Screening: Computational methods can be used to screen large virtual libraries of compounds to identify candidates with desired properties, accelerating the discovery process.
For "this compound," computational tools could be used to predict its reactivity in polymerization reactions, its interaction with different surfaces, and its potential as a building block for more complex molecules.
Advances in Multicomponent Reactions for Rapid Assembly of Complex Molecular Scaffolds
Key MCRs and Their Applications:
Ugi and Passerini Reactions: These isocyanide-based MCRs are powerful tools for the synthesis of peptide-like structures and other complex molecules. jst.go.jp
Three-Component Coupling: A three-component coupling of amines, carbon dioxide, and alkyl halides has been developed for the efficient synthesis of carbamates. nih.gov
Palladium-Catalyzed Four-Component Coupling: This method allows for the synthesis of acyl carbamates from aryl halides, carbon monoxide, potassium cyanate, and alcohols. wikipedia.org
The development of novel MCRs that can incorporate functionalized building blocks like "this compound" would open up new avenues for the rapid synthesis of diverse and complex molecular architectures with potential applications in drug discovery and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Allyl 4-(hydroxymethyl)benzylcarbamate, and how can purity be validated?
- Methodology :
- Synthesis : Begin with 4-(hydroxymethyl)benzylamine as the starting material. React with allyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Purify via flash chromatography (silica gel, gradient elution).
- Characterization : Validate purity using HPLC (C18 column, 70:30 ACN/H2O + 0.1% TFA, retention time ~8.2 min). Confirm structure via ¹H/¹³C NMR (e.g., allyl protons at δ 5.2–5.9 ppm, carbamate carbonyl at ~155 ppm) and HRMS (expected [M+H]+: 236.1052) .
Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?
- Methodology :
- Prepare phosphate-buffered saline (PBS, pH 7.4) and simulate gastric fluid (pH 2.0). Incubate the compound at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours.
- Analyze degradation via LC-MS. Identify byproducts (e.g., 4-(hydroxymethyl)benzylamine via HRMS). Calculate half-life (t₁/₂) using first-order kinetics. Compare stability to tert-butyl analogs, which show reduced hydrolytic resistance due to steric effects .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Guidelines :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification.
- Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation.
- Disposal : Neutralize waste with 1M HCl, adsorb onto vermiculite, and dispose as hazardous organic waste. Reference GHS hazard codes for carbamates (e.g., acute oral toxicity Category 4) .
Advanced Research Questions
Q. How does this compound interact in bioorthogonal reactions, and what kinetic parameters govern its reactivity?
- Methodology :
- Test reactivity with tetrazines (e.g., 3,6-dipyridyl-s-tetrazine) in DMSO/PBS mixtures. Monitor reaction via UV-Vis (loss of tetrazine absorbance at 520 nm) or fluorescence quenching.
- Calculate second-order rate constants (k₂) using pseudo-first-order conditions. Compare to tert-butyl derivatives; allyl groups enhance reaction rates due to electron-withdrawing effects (k₂ ≈ 0.8 M⁻¹s⁻¹ vs. 0.3 M⁻¹s⁻¹ for tert-butyl) .
Q. What computational approaches predict the metabolic pathways of this compound in vivo?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to identify electrophilic sites prone to cytochrome P450 oxidation. Simulate metabolic products (e.g., allyl epoxidation or hydroxymethyl group oxidation).
- Validate with in vitro microsomal assays (rat liver S9 fraction). Correlate findings with agaritine metabolism studies, where hydroxymethyl groups undergo enzymatic oxidation to diazonium ions .
Q. How can spectroscopic discrepancies in this compound characterization be resolved?
- Troubleshooting :
- NMR Splitting : Allyl proton splitting (δ 5.2–5.9 ppm) may vary with solvent polarity. Use deuterated DMSO for sharper peaks.
- MS Adducts : Sodium adducts ([M+Na]+) in ESI-MS can cause misinterpretation. Add 0.1% formic acid to suppress adduct formation.
- HPLC Tailing : Use ion-pairing agents (e.g., 0.1% TFA) to improve peak symmetry .
Key Recommendations
- Synthesis : Prioritize anhydrous conditions to avoid premature hydrolysis.
- Characterization : Cross-validate with multiple techniques (e.g., NMR + HRMS) to confirm structural integrity.
- Safety : Adhere to GHS protocols for carbamate handling, including rigorous waste management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
